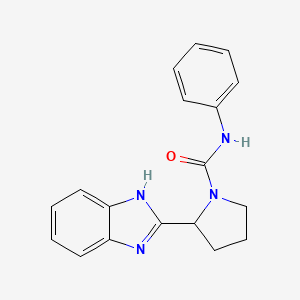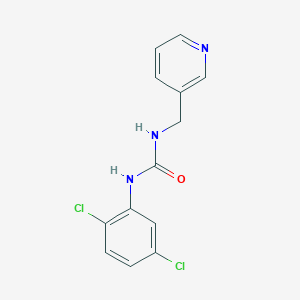
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused to a pyrrolidine ring, with a phenyl group attached to the nitrogen atom of the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of Benzimidazole Ring: The initial step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives, such as esters or anhydrides, under acidic conditions to form the benzimidazole ring.
Formation of Pyrrolidine Ring: The next step involves the cyclization of an appropriate amine with a carbonyl compound to form the pyrrolidine ring.
Coupling Reaction: The final step involves the coupling of the benzimidazole derivative with the pyrrolidine derivative in the presence of a coupling agent, such as dicyclohexylcarbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
類似化合物との比較
Similar Compounds
- 2-(1H-benzimidazol-2-yl)-N-phenylacetamide
- 2-(1H-benzimidazol-2-yl)-N-phenylpropionamide
- 2-(1H-benzimidazol-2-yl)-N-phenylbutyramide
Uniqueness
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H18N4O |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-yl)-N-phenylpyrrolidine-1-carboxamide |
InChI |
InChI=1S/C18H18N4O/c23-18(19-13-7-2-1-3-8-13)22-12-6-11-16(22)17-20-14-9-4-5-10-15(14)21-17/h1-5,7-10,16H,6,11-12H2,(H,19,23)(H,20,21) |
InChIキー |
ZNMKHZKGYIIHIZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B10978623.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10978629.png)
![2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10978637.png)
![N-(3-((5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)amino)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10978639.png)
methanone](/img/structure/B10978657.png)

![N-(2,5-dimethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10978669.png)
![4-fluoro-N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl}benzamide](/img/structure/B10978671.png)
![Cyclohexyl{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}methanone](/img/structure/B10978672.png)
![1-(2,6-dimethylphenyl)-4-[1-(3-phenylpropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B10978677.png)
![2-[(E)-2-(4-fluorophenyl)ethenyl]-1H-benzimidazole](/img/structure/B10978685.png)

![Propan-2-yl 4-cyano-5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10978702.png)
